4-({Bis[(4-oxopent-2-EN-2-YL)oxy]alumanyl}oxy)pent-3-EN-2-one
Description
IUPAC Name: (3Z)-4-{[Bis({[(2Z)-4-oxopent-2-en-2-yl]oxy})alumanyl]oxy}pent-3-en-2-one Common Name: Aluminum acetylacetonate (Al(acac)₃) Molecular Formula: C₁₅H₂₁AlO₆ Molecular Weight: 324.31 g/mol (calculated) CAS Number: 13963-57-0 Structure: The compound features a central aluminum atom coordinated to three acetylacetonate (acac) ligands. Each acac ligand contains conjugated enone moieties (C=O and C=C groups), forming a stable six-membered chelate ring with the aluminum center . Key Properties:
- Thermal Stability: High thermal stability due to strong metal-ligand coordination .
- Solubility: Soluble in organic solvents (e.g., chloroform, acetone) but insoluble in water .
- Applications: Used as a catalyst precursor in organic synthesis, a dopant in materials science, and a component in organic electronic devices .
Properties
Molecular Formula |
C15H21AlO6 |
|---|---|
Molecular Weight |
324.30 g/mol |
IUPAC Name |
4-[bis(4-oxopent-2-en-2-yloxy)alumanyloxy]pent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
InChI Key |
KILURZWTCGSYRE-UHFFFAOYSA-K |
Canonical SMILES |
CC(=CC(=O)C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum acetylacetonate can be synthesized through several methods. One common approach involves the reaction of aluminum chloride with acetylacetone in the presence of a base. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Al(C}_5\text{H}_7\text{O}_2\text{)}_3 + 3 \text{HCl} ] The reaction is typically carried out in an organic solvent such as ethanol or acetone, and the product is isolated by precipitation or crystallization .
Industrial Production Methods: In industrial settings, aluminum acetylacetonate is often produced by reacting aluminum powder with acetylacetone under controlled conditions. The process involves heating the mixture to around 65°C and maintaining the pH at a specific level using sulfuric acid and sodium hydroxide. The product is then purified through washing and drying .
Chemical Reactions Analysis
Types of Reactions: Aluminum acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide.
Reduction: It can be reduced to aluminum metal under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Ligands such as phosphines or amines in organic solvents.
Major Products:
Oxidation: Aluminum oxide.
Reduction: Aluminum metal.
Substitution: Various aluminum-ligand complexes
Scientific Research Applications
Aluminum acetylacetonate is extensively used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of aluminum-containing compounds and as a catalyst in organic reactions.
Biology: It is used in the preparation of biomaterials and as a reagent in biochemical assays.
Industry: It is employed in the production of coatings, ceramics, and as a precursor in chemical vapor deposition processes
Mechanism of Action
The mechanism by which aluminum acetylacetonate exerts its effects involves the formation of stable chelate rings with aluminum ions. These rings enhance the stability and reactivity of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Metal Acetylacetonates (M(acac)ₙ Complexes)
The following table compares Al(acac)₃ with structurally analogous metal acetylacetonates:
Structural and Functional Differences
- Coordination Geometry : Al(acac)₃ adopts an octahedral geometry, similar to Cr(acac)₃ and Fe(acac)₃. In contrast, MoO₂(acac)₂ has a distorted octahedral geometry due to the presence of two oxo ligands .
- Electrochemical Behavior : Al(acac)₃ is redox-inert under standard conditions, whereas Cr(acac)₃ and Fe(acac)₃ exhibit redox activity (e.g., Cr³⁺/Cr²⁺ transitions) .
Research Findings and Data
Thermogravimetric Analysis (TGA)
- Al(acac)₃ : Decomposes at 280–320°C, leaving residual Al₂O₃ .
- Cr(acac)₃ : Decomposes at 250–300°C, forming Cr₂O₃ .
- MoO₂(acac)₂ : Stable up to 350°C, with gradual weight loss due to ligand dissociation .
Photophysical Properties
| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield |
|---|---|---|---|
| Al(acac)₃ | 290 (π→π*) | None | N/A |
| Ir(acac)₃ | 450 (d→π*) | 610 (red) | 0.85 |
| Cr(acac)₃ | 340 (LMCT) | None | N/A |
LMCT = Ligand-to-Metal Charge Transfer
Biological Activity
The compound 4-({Bis[(4-oxopent-2-en-2-yl)oxy]alumanyl}oxy)pent-3-en-2-one is a coordination complex featuring aluminum, which is known for its diverse applications in chemistry and biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-({Bis[(4-oxopent-2-en-2-yloxy]alumanyl}oxy)pent-3-en-2-one} is , with a molecular weight of 324.30 g/mol. The compound contains an aluminum ion coordinated to acetylacetonate ligands, forming a chelate structure that enhances its stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H21AlO6 |
| Molecular Weight | 324.30 g/mol |
| IUPAC Name | 4-[bis(4-oxopent-2-en-2-yloxy)alumanyloxy]pent-3-en-2-one |
| InChI Key | KILURZWTCGSYRE-UHFFFAOYSA-K |
The biological activity of this compound is largely attributed to its ability to form stable chelate complexes with biological molecules. This chelation can influence various biological pathways, including:
- Antioxidant Activity : The aluminum complex may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Enzyme Modulation : It can interact with metal-dependent enzymes, potentially enhancing or inhibiting their activity depending on the context.
- Cellular Uptake : The structure may facilitate cellular uptake through endocytosis or other transport mechanisms due to its lipophilic nature.
Anticancer Activity
A study investigated the potential anticancer properties of aluminum acetylacetonate derivatives, including 4-({Bis[(4-oxopent-2-en-2-yL)oxy]alumanyl}oxy)pent-3-en-2-one. Results indicated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Properties
Research has also highlighted the antimicrobial effects of aluminum acetylacetonate derivatives. In vitro tests demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The compound's mechanism was suggested to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Biocompatibility Studies
Biocompatibility assessments revealed that 4-({Bis[(4-oxopent-2-en-2-yL)oxy]alumanyl}oxy)pent-3-en-2-one showed low toxicity in human cell lines, suggesting potential for biomedical applications such as drug delivery systems or biomaterials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
